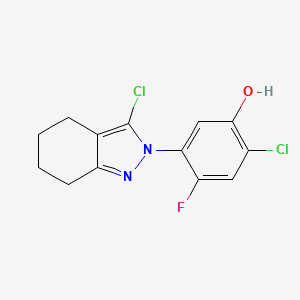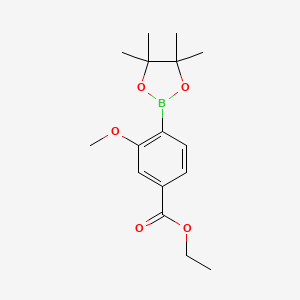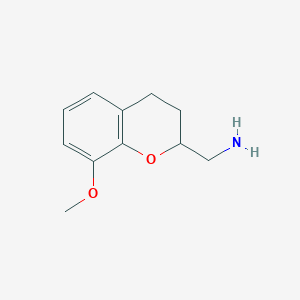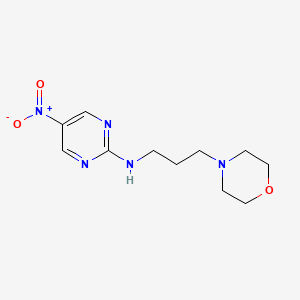
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine
描述
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine: is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine typically involves the reaction of thiophene derivatives with pyrimidine precursors under controlled conditions. One common method includes the use of thiophene-2-carbaldehyde, which reacts with methylthio-substituted pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene moiety, resulting in the formation of dihydropyrimidines or reduced thiophenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines and reduced thiophenes.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals and other substrates.
作用机制
The mechanism of action of 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
相似化合物的比较
- 2-Methylthio-4-(thiophen-2-yl)pyrimidine
- 5-Methyl-4-(thiophen-2-yl)pyrimidine
- 5-Methyl-2-(methylthio)pyrimidine
Comparison: Compared to similar compounds, 5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine exhibits unique properties due to the presence of both the methylthio and thiophene groups. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC 名称 |
5-methyl-2-methylsulfanyl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-11-10(13-2)12-9(7)8-4-3-5-14-8/h3-6H,1-2H3 |
InChI 键 |
GSYQHFIIYOMWMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C2=CC=CS2)SC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B8612958.png)

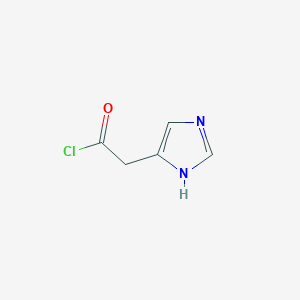

![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)



![3-Methyl-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B8613041.png)
